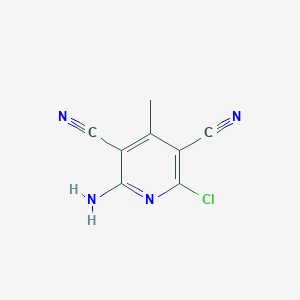

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile

Vue d'ensemble

Description

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with various functional groups. The compound is of interest due to its potential applications in pharmaceuticals, biological studies, and materials science.

Synthesis Analysis

The synthesis of related 2-amino-pyridine-3,5-dicarbonitrile derivatives has been extensively studied. For instance, a review of the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines highlights the use of pseudo-four-component and three-component reactions involving malononitrile, thiols, and aldehydes . Another study describes the synthesis of heteroazine fused thiazole-2-carbonitriles, which are structurally related to the compound of interest, through thermolysis and a subsequent ANRORC style ring transformation . Additionally, environmentally benign protocols using catalysts like ZrOCl2·8H2O/NaNH2 in ionic liquids have been developed for the synthesis of aryl-substituted derivatives . Aqueous micellar conditions have also been employed for the synthesis of indolyl-substituted derivatives using thiamine hydrochloride as a catalyst .

Molecular Structure Analysis

The molecular structure of 2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile and its derivatives is characterized by the presence of a pyridine ring with amino and nitrile groups at specific positions, which significantly influence the chemical behavior and reactivity of these compounds. The crystal structure of a related compound, 2-amino-6-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-phenylpyridine-3-carbonitrile, has been established by X-ray diffraction, providing insights into the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

The reactivity of 2-amino-pyridine-3,5-dicarbonitrile derivatives has been explored in various chemical reactions. For example, the transformation of a dithiazolyl-substituted derivative into 4-aminopyrido[2,3-d]pyrimidines and 2-(pyrid-2-yl)guanidines has been investigated, revealing the potential for generating a diverse array of heterocyclic compounds . Multicomponent reactions have been utilized to synthesize a variety of substituted derivatives, which have been evaluated as corrosion inhibitors . Novel 4-acyl derivatives have also been synthesized, demonstrating the versatility of the pyridine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile derivatives are influenced by the substituents on the pyridine ring. These properties include solubility, melting point, and reactivity, which are crucial for their applications in various fields. The corrosion inhibition efficiency of some derivatives indicates their potential use in industrial applications . The bioactivity and pharmacokinetic profiles of certain derivatives have been studied, identifying compounds with improved activity against prion replication, which is significant for therapeutic applications .

Applications De Recherche Scientifique

Alzheimer's Disease and Neurovascular Diseases

One of the significant applications of 2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile and its derivatives is in the treatment of Alzheimer's disease and neurovascular diseases. Researchers have synthesized various compounds from 2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile, which have shown modest inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are associated with the progression of Alzheimer's disease. Some compounds also exhibited neuroprotective properties, potentially offering therapeutic benefits for Alzheimer's disease and neurovascular diseases due to their role in cholinergic dysfunction and oxidative stress (Samadi et al., 2010).

Solid-State Fluorescence

Another application of derivatives of 2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile is in solid-state fluorescence. Compounds synthesized from reactions with primary and secondary amines have demonstrated fluorescence in the violet or blue region of the spectrum. This property can be leveraged in various scientific and industrial applications, including materials science and sensor technology (Ershov et al., 2017).

Prion Disease Inhibition

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile-based compounds have been identified as inhibitors of prion replication in cultured cells. These compounds mimic dominant-negative prion protein mutants and show potential in treating prion diseases. Some derivatives of this chemical scaffold have significantly improved bioactivity against the infectious prion isoform and are suitable for further evaluation in animal models of prion disease (May et al., 2007).

Corrosion Inhibition

Derivatives of 2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile have also been found effective as corrosion inhibitors. Their efficiency in inhibiting corrosion in metals like mild steel in acidic environments makes them valuable in industrial applications. This property is particularly useful in the field of materials engineering and maintenance of industrial equipment (Mahmoud et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c1-4-5(2-10)7(9)13-8(12)6(4)3-11/h1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEZBQTZEBDTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1C#N)Cl)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345638 | |

| Record name | 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |

CAS RN |

64829-09-0 | |

| Record name | 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

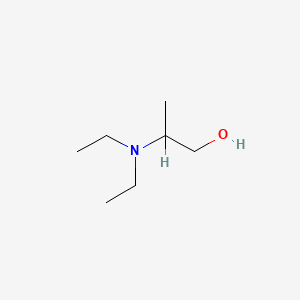

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)

![3-[(Dimethylamino)methyl]phenol hydrobromide](/img/structure/B3032883.png)

methanone](/img/structure/B3032887.png)

![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)